![molecular formula C22H22N4O2S B5595066 [(4-甲基苯基)磺酰基][3-(1-哌啶基)-2-喹喔啉基]乙腈](/img/structure/B5595066.png)

[(4-甲基苯基)磺酰基][3-(1-哌啶基)-2-喹喔啉基]乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

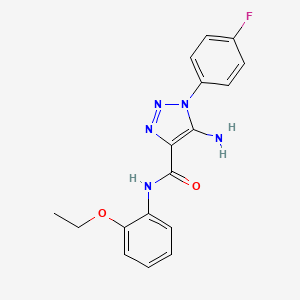

The compound “[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile” is a complex organic molecule. It contains a quinoxalinyl group, a piperidinyl group, a methylphenyl group, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoxalinyl group is a type of nitrogen-containing heterocycle, while the piperidinyl group is a type of saturated cyclic amine. The sulfonyl group is a common functional group in organic chemistry consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the piperidinyl group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用

Antimicrobial Activity

The compound has been evaluated for its potential in antimicrobial applications. Derivatives of the (4-methylphenyl)sulfonyl group have shown effectiveness against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This suggests that [(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile could be explored for its efficacy in treating bacterial infections.

Anti-inflammatory Applications

The anti-inflammatory properties of the compound are significant due to its COX inhibitory activities . The compound’s derivatives have demonstrated good anti-inflammatory activity, showing promise for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition.

Cardiovascular Safety

The compound’s structure allows for the potential attachment of NO donor moieties . This could be beneficial in overcoming cardiovascular side effects associated with selective COX-2 inhibitors, as NO has vasodilator activity and inhibits platelet aggregation .

Organic Synthesis

[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile can be used as an important intermediate in organic synthesis. Its derivatives have been involved in cyanoalkylative aziridination reactions, which are applicable to various phenyl-substituted compounds .

Electrochemical Conversions

The compound has potential applications in electrochemical conversions due to its good conductivity and environmentally friendly features. It can be used to afford nitrogen-containing or nitrile-containing compounds, which are valuable in various chemical syntheses .

Molecular Modeling

Molecular modeling studies have been conducted with derivatives of the compound to understand its interaction with the COX-2 active site. This is crucial for the design of new drugs with targeted anti-inflammatory effects .

Nitric Oxide Release

Compounds related to [(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile have been found to release moderate amounts of NO. This property is important for reducing side effects associated with selective COX-2 inhibitors .

Synthesis of Indole Derivatives

The compound’s derivatives have been used in the synthesis of indole derivatives, which have dual antimicrobial and anti-inflammatory activities. This dual functionality is particularly valuable in developing treatments for inflammation associated with microbial infections .

作用机制

未来方向

属性

IUPAC Name |

2-(4-methylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-16-9-11-17(12-10-16)29(27,28)20(15-23)21-22(26-13-5-2-6-14-26)25-19-8-4-3-7-18(19)24-21/h3-4,7-12,20H,2,5-6,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVZZSIYJLGNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(2-furylmethyl)-1-piperazinyl]-2-oxoethyl}-5-methyl-2-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5594985.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595010.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)

![N-(3-methylphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5595024.png)

![5-{[(4-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5595027.png)

![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)

![4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)

![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)

![[(3aS*,9bS*)-7-methoxy-2-[3-(1H-tetrazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5595053.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)